molecular formula C22H32N6O5 B14032997 Methyltetrazine-amino-PEG2-CH2CH2NHBoc

Methyltetrazine-amino-PEG2-CH2CH2NHBoc

Cat. No.: B14032997
M. Wt: 460.5 g/mol
InChI Key: DRGPSJDPYNZCPO-UHFFFAOYSA-N
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Description

Methyltetrazine-amino-PEG2-CH2CH2NHBoc is a bifunctional linker compound designed for bioorthogonal conjugation and bioconjugation applications. Its structure comprises three key components:

  • Methyltetrazine (MTZ): A bioorthogonal reagent that undergoes inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO) derivatives, enabling rapid and selective conjugation .
  • PEG2 Spacer: A short polyethylene glycol (PEG) chain (two ethylene glycol units) that enhances solubility and reduces steric hindrance during conjugation.
  • Boc-protected amine (CH2CH2NHBoc): A tert-butoxycarbonyl (Boc)-protected terminal amine, which stabilizes the amine group for controlled deprotection in synthetic workflows .

This compound is utilized in site-specific protein labeling, drug delivery systems, and radiopharmaceutical development due to its balanced reactivity and stability .

Properties

Molecular Formula

C22H32N6O5

Molecular Weight

460.5 g/mol

IUPAC Name

tert-butyl N-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C22H32N6O5/c1-16-25-27-20(28-26-16)18-7-5-17(6-8-18)15-24-19(29)9-11-31-13-14-32-12-10-23-21(30)33-22(2,3)4/h5-8H,9-15H2,1-4H3,(H,23,30)(H,24,29)

InChI Key

DRGPSJDPYNZCPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltetrazine-amino-PEG2-CH2CH2NHBoc typically involves the following steps:

    Formation of Methyltetrazine: The methyltetrazine moiety is synthesized through a series of reactions starting from commercially available precursors. This involves the formation of a tetrazine ring through cyclization reactions.

    PEGylation: The methyltetrazine group is then conjugated to a PEG chain. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of an amide bond between the methyltetrazine and the PEG chain.

    Protection of Amino Group: The amino group is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the product’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG2-CH2CH2NHBoc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyltetrazine-amino-PEG2-CH2CH2NHBoc has a wide range of applications in scientific research:

Mechanism of Action

The methyltetrazine group in Methyltetrazine-amino-PEG2-CH2CH2NHBoc reacts with strained alkenes or alkynes through an inverse electron demand Diels-Alder reaction. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for bioorthogonal applications. The PEG chain provides solubility and flexibility, while the protected amino group allows for further functionalization .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural Features of Methyltetrazine-Linked Compounds
Compound Name Tetrazine Type PEG Length Terminal Group Key Applications
Methyltetrazine-amino-PEG2-CH2CH2NHBoc Methyltetrazine PEG2 Boc-protected amine Controlled bioconjugation
[18F]MeTz Methyltetrazine None Fluorine-18 label PET imaging agents
Methyltetrazine-CH2NHCO-PEG8-CH2CH2NHBoc Methyltetrazine PEG8 Boc-protected amine Long-circulating drug carriers
Azido-PEG7-醇 None PEG7 Azide Click chemistry
Key Observations :
  • PEG Length : Shorter PEG chains (e.g., PEG2) improve conjugation kinetics due to reduced steric bulk, whereas longer PEGs (e.g., PEG8) enhance solubility and biocompatibility .
  • Terminal Group : Boc protection prevents undesired side reactions during synthesis compared to azide or maleimide termini, which require specific coupling conditions .

Reactivity and Stability

Table 2: Reactivity and Stability Data
Compound Name Radiochemical Yield (RCY) Radiochemical Purity (RCP) Stability (Post-Synthesis)
This compound N/A >95% (HPLC) Stable at -18°C
[18F]MeTz 24% 97% Stable for 2–4 hours
[18F]HTz 22% 56% → 27% (2 hours) Rapid degradation
Key Observations :
  • The Boc group in this compound enhances stability compared to unprotected hydrazine derivatives like [18F]HTz, which degrade rapidly .
  • Methyltetrazine derivatives exhibit faster IEDDA kinetics than non-tetrazine linkers (e.g., azides), enabling efficient conjugation under mild conditions .
Key Observations :
  • The Boc-protected amine requires specialized reagents (e.g., (Boc)2O) during synthesis, increasing production complexity compared to azide-terminated PEGs .

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